molecular formula C9H11BrMg B038184 3,5-Dimethylbenzylmagnesium bromide CAS No. 111823-36-0

3,5-Dimethylbenzylmagnesium bromide

Cat. No.: B038184
CAS No.: 111823-36-0
M. Wt: 223.39 g/mol
InChI Key: MJBZRWFVJIASKJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethylbenzylmagnesium bromide, also known as this compound, is a useful research compound. Its molecular formula is C9H11BrMg and its molecular weight is 223.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Structural Properties for Dendritic Materials : The structural properties of methoxy derivatives of benzyl bromide, including 3,5-dimethoxybenzyl bromide, significantly differ, suggesting their potential as building blocks for dendritic materials (Pan et al., 2005).

  • Allylic Grignard Reagents : Research on allylic Grignard reagents, which are chemically related to 3,5-Dimethylbenzylmagnesium bromide, indicates rapid interconversion of allylic isomers at room temperature, highlighting their reactivity and potential applications (Whitesides et al., 1962).

  • Dimeric Structure of Grignard Reagents : Studies on the structure of Grignard reagents like ethylmagnesium bromide/diisopropyl ether complex show a dimeric structure with bridging bromine atoms, which can provide insights into the behavior of similar compounds like this compound (Spek et al., 1974).

  • Reaction with Carbon Dioxide : Methylbenzylmagnesium bromides, closely related to this compound, are known to yield only normal acids upon reaction with carbon dioxide, indicating specific reactivity patterns that can be crucial for chemical synthesis (Benkeser et al., 1964).

  • Magneto-Chemotherapy Applications : Research on magnetically enhanced cytotoxicity of certain nanocomposites on human cells, while not directly related to this compound, reflects the broader potential of using organomagnesium compounds in biomedical applications, such as magneto-chemotherapy (Zhou et al., 2010).

Properties

IUPAC Name

magnesium;1-methanidyl-3,5-dimethylbenzene;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11.BrH.Mg/c1-7-4-8(2)6-9(3)5-7;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBZRWFVJIASKJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)[CH2-])C.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dimethylbenzylmagnesium bromide
Reactant of Route 2
3,5-Dimethylbenzylmagnesium bromide
Reactant of Route 3
3,5-Dimethylbenzylmagnesium bromide
Reactant of Route 4
3,5-Dimethylbenzylmagnesium bromide
Reactant of Route 5
3,5-Dimethylbenzylmagnesium bromide
Reactant of Route 6
3,5-Dimethylbenzylmagnesium bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.